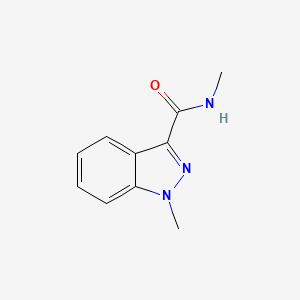

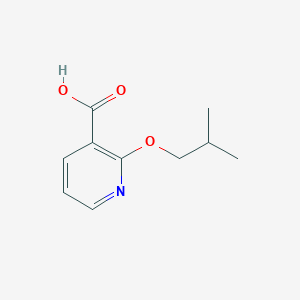

N,1-dimethyl-1H-indazole-3-carboxamide

Übersicht

Beschreibung

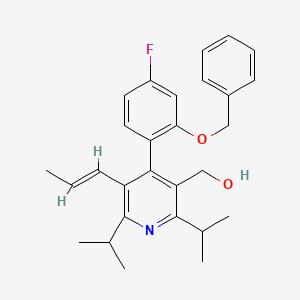

“N,1-dimethyl-1H-indazole-3-carboxamide” is a compound with the CAS Number: 335030-25-6 . It has a molecular weight of 189.22 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for “N,1-dimethyl-1H-indazole-3-carboxamide” is 1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14) .Chemical Reactions Analysis

The compound undergoes key biotransformations including hydroxylation, N-debutylation, dihydrodiol formation, and oxidative deamination . It is rapidly eliminated via CYP2C19-, CYP3A4-, and CYP3A5-mediated metabolism .Physical And Chemical Properties Analysis

“N,1-dimethyl-1H-indazole-3-carboxamide” is a solid compound . It has a molecular weight of 189.22 .Wissenschaftliche Forschungsanwendungen

Forensic Toxicology and Identification

- New Psychoactive Substances : Compounds similar to N,1-dimethyl-1H-indazole-3-carboxamide have been identified in illegal psychoactive substances. For example, ADB-BINACA and related compounds were found in products seized from a clandestine laboratory and were reported to have a high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).

- Metabolism Studies : The metabolism of synthetic cannabinoids like ADB-FUBINACA and AB-FUBINACA has been studied using human liver microsomes, providing insights into the biotransformation processes of these compounds (Takayama et al., 2014).

Medicinal Chemistry

- Monoamine Oxidase Inhibitors : Indazole- and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), indicating potential therapeutic applications for neurological conditions (Tzvetkov et al., 2014).

- Antiproliferative Activity : N-Phenyl-1H-indazole-1-carboxamides have shown in vitro antiproliferative activity against several cancer cell lines, highlighting their potential as anticancer agents (Maggio et al., 2011).

Drug Design

- Cannabinoid Receptor Agonists : Research has focused on the design and synthesis of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists. These studies have revealed significant differences between the enantiomers of synthetic cannabinoids, contributing to the understanding of their pharmacological properties (Doi et al., 2017).

- PARP-1 Inhibitors : N-1-Substituted indazole-3-carboxamide derivatives were synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a therapeutic target for cancer treatment (Patel et al., 2012).

Zukünftige Richtungen

The medicinal properties of indazole compounds, including “N,1-dimethyl-1H-indazole-3-carboxamide”, are areas of ongoing research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Eigenschaften

IUPAC Name |

N,1-dimethylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESIOGIYNKDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-1H-indazole-3-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Indol-2-one, 3-[2-(dimethylamino)ethyl]-1,3-dihydro-5-[(1-pyrrolidinylsulfonyl)methyl]-](/img/structure/B3126548.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)

![N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine](/img/structure/B3126576.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)